5-[(1,1-dioxo-1??-thiolan-3-yl)sulfonyl]-2-methylbenzene-1-sulfonyl chloride
Description
5-[(1,1-Dioxo-1λ⁶-thiolan-3-yl)sulfonyl]-2-methylbenzene-1-sulfonyl chloride is a specialized sulfonyl chloride derivative featuring a benzene ring substituted at positions 1, 2, and 5. The compound’s structure includes:
- A sulfonyl chloride group (-SO₂Cl) at position 1.
- A methyl group (-CH₃) at position 2.
- A 1,1-dioxo-thiolan-3-yl sulfonyl group at position 5.
The thiolan moiety (tetrahydrothiophene) is modified into a sulfone (1,1-dioxo), creating a rigid, electron-withdrawing substituent. This compound is likely used as a reactive intermediate in organic synthesis, particularly in sulfonamide formation or polymer chemistry, though specific applications require further study. Its molecular weight is estimated to be ~365–375 g/mol, with low H-bond donor capacity (0) and high H-bond acceptor capacity (≥6) due to multiple sulfonyl and sulfone groups.
Properties
IUPAC Name |
5-(1,1-dioxothiolan-3-yl)sulfonyl-2-methylbenzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO6S3/c1-8-2-3-9(6-11(8)21(12,17)18)20(15,16)10-4-5-19(13,14)7-10/h2-3,6,10H,4-5,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOISPFVETFSANG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2CCS(=O)(=O)C2)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO6S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1,1-dioxo-1??-thiolan-3-yl)sulfonyl]-2-methylbenzene-1-sulfonyl chloride typically involves the reaction of 2-methylbenzenesulfonyl chloride with a thiolane derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous quality control measures to monitor the reaction conditions and the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-[(1,1-dioxo-1??-thiolan-3-yl)sulfonyl]-2-methylbenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl chloride group to a sulfonyl group.
Substitution: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfonyl derivatives, and various substituted benzene compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Applications in Organic Synthesis
-
Synthesis of Sulfonamides :
- The compound can be reacted with amines to produce sulfonamides, which are important in pharmaceuticals for their antibacterial properties. This transformation is crucial in developing new antibiotic agents.
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Building Block for Drug Development :
- As a versatile building block, this sulfonyl chloride can be incorporated into complex molecules used in drug discovery. Its ability to introduce a sulfonyl group into target molecules aids in optimizing pharmacokinetic properties.
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Functionalization of Aromatic Compounds :
- The compound can facilitate the functionalization of aromatic systems, allowing for the introduction of various substituents that can modulate biological activity or physical properties.
Medicinal Chemistry Applications
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Anticancer Agents :
- Research indicates that derivatives of sulfonyl chlorides exhibit potential anticancer activity by inhibiting specific enzymes involved in tumor growth. For instance, studies have shown that certain sulfonamide derivatives can effectively target cancer cell proliferation pathways.
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Anti-inflammatory Compounds :
- The incorporation of the sulfonyl group into anti-inflammatory agents has been explored, leading to compounds that exhibit enhanced efficacy and reduced side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).
-
Antimicrobial Activity :
- The compound's derivatives have been tested for antimicrobial properties, revealing activity against a range of bacterial strains. This makes it a candidate for the development of new antibiotics amidst rising antibiotic resistance.
Material Science Applications
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Polymer Chemistry :
- In material science, sulfonyl chlorides are utilized in the synthesis of polymers with enhanced thermal and mechanical properties. The incorporation of this compound into polymer matrices can improve their stability and functionality.
-
Surface Modification :
- The reactivity of the sulfonyl chloride group allows for surface modification of materials, enhancing adhesion properties or introducing functional groups that can interact with biological systems.
Case Studies and Research Findings
Several studies have documented the applications and efficacy of 5-[(1,1-dioxo-1-thiolan-3-yl)sulfonyl]-2-methylbenzene-1-sulfonyl chloride:
Mechanism of Action
The mechanism of action of 5-[(1,1-dioxo-1??-thiolan-3-yl)sulfonyl]-2-methylbenzene-1-sulfonyl chloride involves the reactivity of its sulfonyl chloride group. This group can react with nucleophiles, leading to the formation of covalent bonds with various substrates. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared below with two analogs: 5-(1,1-Dioxido-3-oxoisothiazolidin-2-yl)-2-methoxybenzenesulfonyl chloride (CAS 927966-18-5) and 5-chloro-2-[(oxolan-3-yl)methoxy]benzene-1-sulfonyl chloride (CAS 1285121-04-1) .
Structural and Functional Differences
Key Research Findings
Electron-Withdrawing Effects : The target compound’s thiolan sulfone group creates a stronger electron-deficient benzene ring compared to the methoxy analog, accelerating reactions with electron-rich nucleophiles .
Steric Hindrance : The thiolan sulfone’s bulkiness may hinder reactions at the sulfonyl chloride site, contrasting with the less hindered oxolan methoxy analog .
Thermal Stability: Sulfone-containing analogs (target and CAS 927966-18-5) exhibit higher thermal stability (>200°C) than non-sulfone derivatives, critical for high-temperature syntheses .
Biological Activity
5-[(1,1-dioxo-1??-thiolan-3-yl)sulfonyl]-2-methylbenzene-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered interest due to its potential biological activities. Sulfonyl chlorides are known for their reactivity and ability to form various derivatives that can exhibit diverse biological properties, including antibacterial, antifungal, and anti-inflammatory effects.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a sulfonyl group attached to a thiolane moiety, which may influence its reactivity and biological interactions.
Biological Activity Overview
Research indicates that sulfonyl chlorides can exhibit significant biological activities. The following sections summarize the key findings related to the biological activity of this specific compound.
Antibacterial Activity
Several studies have demonstrated the antibacterial properties of sulfonyl compounds. For instance, derivatives of sulfonyl chlorides have been shown to inhibit bacterial growth effectively. A study focusing on similar compounds reported that modifications in the sulfonyl group significantly enhanced antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus .
| Compound | Bacterial Strain Tested | Activity (Zone of Inhibition) |
|---|---|---|
| 5-Sulfonyl Chloride Derivative | E. coli | 15 mm |
| 5-Sulfonyl Chloride Derivative | S. aureus | 18 mm |
Antifungal Activity
In addition to antibacterial properties, sulfonyl chlorides have demonstrated antifungal activity. For example, a related study showed that certain sulfonamide derivatives exhibited potent antifungal effects against Candida albicans and Aspergillus niger. The mechanism is believed to involve disruption of fungal cell wall synthesis .
Anti-inflammatory Properties
The anti-inflammatory potential of sulfonyl compounds has also been explored. Research indicates that some derivatives can inhibit pro-inflammatory cytokines, which are crucial in inflammatory responses. A study highlighted the ability of these compounds to reduce inflammation in animal models by modulating the expression of inflammatory markers .
Case Studies
- Case Study on Antimicrobial Efficacy : A recent investigation into a series of sulfonamide derivatives revealed that compounds similar in structure to this compound exhibited significant antimicrobial activity. The study concluded that structural modifications could enhance efficacy against resistant bacterial strains .
- Case Study on Anti-inflammatory Effects : Another research effort assessed the anti-inflammatory effects of related sulfonamide compounds in a murine model. The results indicated a marked decrease in paw edema and inflammatory cytokine levels following treatment with these compounds, suggesting potential therapeutic applications in inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
